Avanbulin

Übersicht

Beschreibung

Es bindet an die Colchicin-Bindungsstelle des Tubulins, die sich von anderen Mikrotubuli-Zielmitteln wie Paclitaxel und Vinblastin unterscheidet . Avanbulin hat in verschiedenen präklinischen Studien, insbesondere in Glioblastom- und Lymphommodellen, eine signifikante Antitumoraktivität gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Herstellung seines Prodrugs, Listhis compound (BAL101553), das dann in vivo in this compound umgewandelt wird. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von organischen Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre Bindungsaffinität und Spezifität für die Colchicin-Bindungsstelle des Tubulins zu erhöhen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch-Synthese: Große Chargen von this compound werden unter Verwendung von automatisierten Reaktoren synthetisiert, um Reaktionsparameter wie Temperatur, Druck und pH-Wert zu kontrollieren.

Reinigung und Qualitätskontrolle: Das synthetisierte this compound wird mit industrieller Chromatographie gereinigt und strengen Qualitätskontrolltests unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Avanbulin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study microtubule dynamics and the effects of microtubule destabilization.

Biology: It is used in cell biology research to investigate the role of microtubules in cell division, motility, and intracellular transport.

Medicine: This compound has shown promising anti-tumor activity in preclinical studies and is being investigated for its potential use in cancer therapy, particularly for glioblastoma and lymphoma

Industry: This compound is used in the development of new anti-cancer drugs and as a reference compound in drug screening assays

Wirkmechanismus

Target of Action

Avanbulin primarily targets microtubules , which are polymeric tubulin scaffolding structures controlling several vital cellular functions . Microtubules play a crucial role in mitosis, intracellular trafficking, cellular migration, cell signaling, and secretion .

Mode of Action

This compound is a microtubule-destabilizing agent . It promotes tumor cell death by modulating the spindle assembly checkpoint . This mechanism of action extends beyond its ability to target tumor cell proliferation, also affecting the tumor microenvironment by reducing tumor microvasculature .

Biochemical Pathways

This compound disrupts microtubule dynamics, leading to numerous cellular responses. The most recognizable consequence is in cells undergoing mitosis. Metaphase spindle microtubules of cells exposed to this compound have an impaired ability to capture chromosomes, leading to mitotic arrest and eventually to spindle assembly checkpoint-induced cell death .

Pharmacokinetics

Listhis compound, a water-soluble, oral, lysine prodrug of this compound, is currently in phase 1/2 for patients with recurrent glioblastoma . It is administered as a 48-hour intravenous (IV) infusion at the recommended Phase 2 dose (RP2D) of 70 mg/m² . Preclinical studies have shown that this compound has good brain penetration, achieving therapeutically relevant concentrations in the brain .

Result of Action

This compound has shown high anti-proliferative activity in various cancer cell lines . In a study, three patients with ovarian cancer had stable disease with lesion size reductions after two cycles of treatment; in the glioblastoma cohort, one patient showed partial response with a >90% glioblastoma area reduction as the best response, and one patient had stable disease after eight cycles of treatment .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, cells arrested in mitosis are highly sensitive to radiation-induced DNA damage, which may confer this compound with radiosensitizing functions when used in conjunction with radiation therapy (RT) .

Biochemische Analyse

Biochemical Properties

Avanbulin interacts with microtubules, major components of the cellular cytoskeleton involved in mitosis, cell motility, intracellular protein, and organelle transport . It destabilizes microtubules, leading to tumor cell death .

Cellular Effects

This compound has shown potent in vitro anti-lymphoma activity, mainly cytotoxic with potent and rapid apoptosis induction . It influences cell function by modulating the spindle assembly checkpoint, thereby promoting tumor cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin . This unique binding differentiates it from other MTAs and leads to the destabilization of microtubules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown high anti-proliferative activity with a median IC50 = 11nM . Apoptosis induction was observed within 24h of drug exposure in some cell lines, confirming the high activity of this compound .

Dosage Effects in Animal Models

Its prodrug, Listhis compound, has shown early signs of clinical activity, especially in tumors with high EB1 expression .

Metabolic Pathways

As a microtubule-targeting agent, it is likely to interact with enzymes involved in tubulin polymerization .

Transport and Distribution

As a small molecule, it is likely to diffuse freely across cell membranes .

Subcellular Localization

This compound, as a microtubule-targeting agent, is expected to localize to the cytoplasm where microtubules are present . Its effects on activity or function would be related to its ability to bind to tubulin and disrupt microtubule dynamics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

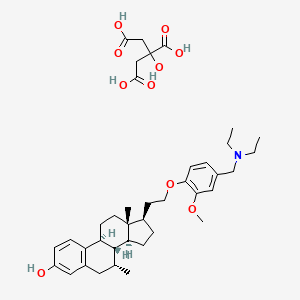

The synthesis of avanbulin involves the preparation of its prodrug, listhis compound (BAL101553), which is then converted to this compound in vivo. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity for the colchicine site of tubulin.

Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: Large batches of this compound are synthesized using automated reactors to control reaction parameters such as temperature, pressure, and pH.

Purification and quality control: The synthesized this compound is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure its purity and potency.

Analyse Chemischer Reaktionen

Reaktionstypen

Avanbulin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Mikrotubulidynamik und die Auswirkungen der Mikrotubuli-Destabilisierung zu untersuchen.

Biologie: Es wird in der Zellbiologieforschung verwendet, um die Rolle von Mikrotubuli bei der Zellteilung, Motilität und dem intrazellulären Transport zu untersuchen.

Medizin: This compound hat in präklinischen Studien eine vielversprechende Antitumoraktivität gezeigt und wird auf seinen möglichen Einsatz in der Krebstherapie untersucht, insbesondere bei Glioblastom und Lymphom

Industrie: This compound wird bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in Medikamenten-Screening-Assays verwendet

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Colchicin-Bindungsstelle des Tubulins bindet und so die Mikrotubuli-Assemblierung hemmt. Diese Störung der Mikrotubulidynamik führt zu einem mitotischen Arrest und einer Aktivierung des Spindel-Assembly-Checkpoint, was letztendlich zum Tod von Tumorzellen führt. Zusätzlich beeinflusst this compound das Tumor-Mikromilieu, indem es die Tumor-Mikrovaskulatur reduziert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Colchicin: Ein bekanntes Mikrotubuli-destabilisierendes Mittel, das an die gleiche Stelle bindet wie Avanbulin.

Paclitaxel: Ein Mikrotubuli-stabilisierendes Mittel, das an eine andere Stelle am Tubulin bindet.

Vinblastin: Ein weiteres Mikrotubuli-destabilisierendes Mittel mit einer anderen Bindungsstelle.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner unterschiedlichen Bindung an die Colchicin-Bindungsstelle des Tubulins, was zu einem einzigartigen Mikrotubuli-Phänotyp führt. Diese einzigartige Bindung ermöglicht es this compound, in Tumorzellen wirksam zu sein, die gegenüber anderen Mikrotubuli-Zielmitteln resistent sind. Darüber hinaus hat this compound in präklinischen Modellen von Glioblastom und Lymphom eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .

Eigenschaften

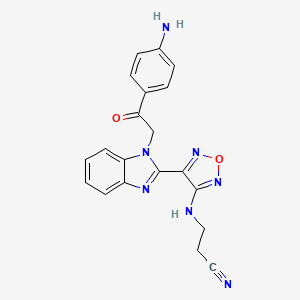

IUPAC Name |

3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFOZQQVTWFMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798577-91-0 | |

| Record name | Avanbulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVANBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

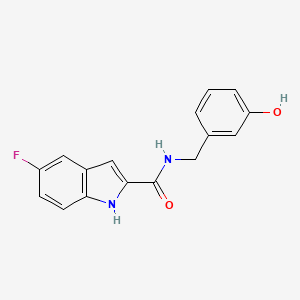

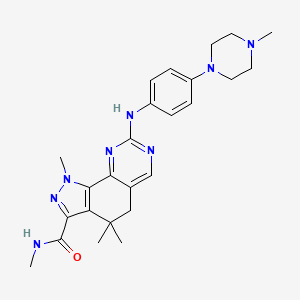

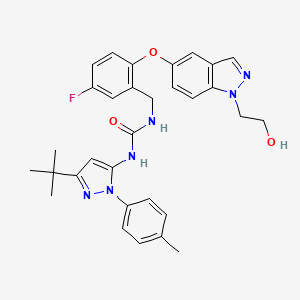

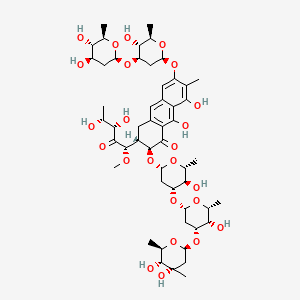

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

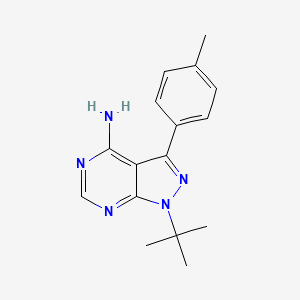

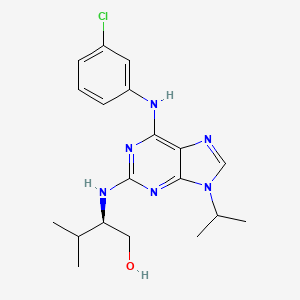

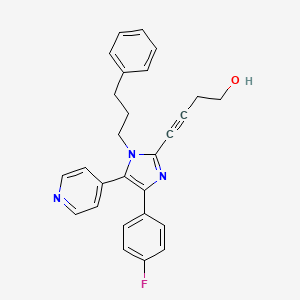

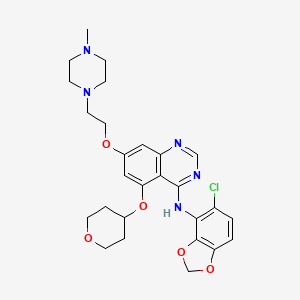

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.